Cas no 67021-83-4 (1H-BENZOIMIDAZOL-4-OL)
1H-BENZOIMIDAZOL-4-OL Chemical and Physical Properties
Names and Identifiers
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- 1H-BENZOIMIDAZOL-4-OL
- 1H-Benzo[d]imidazol-4-ol
- 1H-benzimidazol-4-ol
- 4-Hydroxybenzimidazole
- 1H-Benzimidazol-7-ol
- 4-hydroxy-1H-benzimidazole
- 4-Hydroxy-1H-benzoimidazole
- 4-hydroxybenzimidazol
- AmbkkkkK559
- 3H-Benzimidazol-4-ol
- MFCD00963978
- 1H-Benzoimidazol-4-ol, AldrichCPR
- H1547
- 67021-83-4
- 4-hydroxy-benzimidazol
- AKOS006274019
- EN300-205050
- benzimidazol-4-ol
- DTXSID70342742
- AM804212
- SY102128
- 1H-1,3-benzodiazol-4-ol
- FT-0744818
- NS00066854
- 1H-Benzimidazol-7-ol #
- DS-6453
- CS-0035564
- Z1198155823
- SCHEMBL1019602
- DB-011858
-
- MDL: MFCD00963978
- Inchi: 1S/C7H6N2O/c10-6-3-1-2-5-7(6)9-4-8-5/h1-4,10H,(H,8,9)
- InChI Key: DODRSIDSXPMYQJ-UHFFFAOYSA-N
- SMILES: OC1=CC=CC2=C1N=CN2
Computed Properties
- Exact Mass: 134.04800
- Monoisotopic Mass: 134.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.9A^2
- XLogP3: 1.1
Experimental Properties
- Density: 1.434
- Melting Point: 194 ºC
- Boiling Point: 469.1°C at 760 mmHg
- Flash Point: 237.5°C
- Refractive Index: 1.76
- PSA: 48.91000
- LogP: 1.26850
1H-BENZOIMIDAZOL-4-OL Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280-P305+P351+P338-P310
- Hazard Category Code: 22-37/38-41
- Safety Instruction: S22; S24/25
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
1H-BENZOIMIDAZOL-4-OL Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-BENZOIMIDAZOL-4-OL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM153581-5g |
1H-benzo[d]imidazol-4-ol |
67021-83-4 | 95% | 5g |
$449 | 2021-06-09 | |
| Chemenu | CM153581-10g |
1H-benzo[d]imidazol-4-ol |
67021-83-4 | 95% | 10g |
$701 | 2021-06-09 | |
| Chemenu | CM153581-25g |
1H-benzo[d]imidazol-4-ol |
67021-83-4 | 95% | 25g |
$1356 | 2021-06-09 | |
| Alichem | A061000185-1g |
7-Hydroxy-1H-benzimidazole |
67021-83-4 | 98% | 1g |
$242.16 | 2023-09-01 | |
| Alichem | A061000185-5g |
7-Hydroxy-1H-benzimidazole |
67021-83-4 | 98% | 5g |
$713.03 | 2023-09-01 | |
| TRC | B130863-50mg |
1H-Benzoimidazol-4-ol |
67021-83-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B130863-100mg |
1H-Benzoimidazol-4-ol |
67021-83-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B130863-500mg |
1H-Benzoimidazol-4-ol |
67021-83-4 | 500mg |
$ 340.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1547-1G |
1H-BENZOIMIDAZOL-4-OL |
67021-83-4 | 98.0%(GC&T) | 1G |
¥1190.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H1547-250MG |
1H-BENZOIMIDAZOL-4-OL |
67021-83-4 | 98.0%(GC&T) | 250MG |
¥330.0 | 2022-06-09 |
1H-BENZOIMIDAZOL-4-OL Suppliers
1H-BENZOIMIDAZOL-4-OL Related Literature
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Giambattista Testolin,Katarina Cirnski,Katharina Rox,Hans Prochnow,Verena Fetz,Charlotte Grandclaudon,Tim Mollner,Alain Baiyoumy,Antje Ritter,Christian Leitner,Jana Krull,Joop van den Heuvel,Aurelie Vassort,Sylvie Sordello,Mostafa M. Hamed,Walid A. M. Elgaher,Jennifer Herrmann,Rolf W. Hartmann,Rolf Müller,Mark Br?nstrup Chem. Sci. 2020 11 1316
Additional information on 1H-BENZOIMIDAZOL-4-OL
Professional Introduction to Compound with CAS No 67021-83-4 and Product Name: 1H-BENZOIMIDAZOL-4-OL
1H-Benzimidazol-4-ol, identified by the Chemical Abstracts Service (CAS) number 67021-83-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzimidazole class, a structural motif renowned for its broad spectrum of biological activities and therapeutic potential. The presence of a hydroxyl group at the 4-position of the benzimidazole ring introduces unique reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery and development.
The benzimidazole core is a privileged structure in medicinal chemistry, featuring prominently in numerous FDA-approved drugs. Its aromatic system allows for interactions with various biological targets, including enzymes and receptors, while the hydroxyl functionality provides opportunities for further derivatization through esterification, etherification, or phosphorylation, among other reactions. These attributes have positioned 1H-benzimidazol-4-ol as a key intermediate in synthesizing novel compounds with potential applications in treating a range of diseases.
Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of how 1H-benzimidazol-4-ol interacts with biological targets. Studies have demonstrated that the hydroxyl group at the 4-position can engage in hydrogen bonding with specific residues in protein active sites, thereby modulating enzyme activity or receptor binding. This insight has been leveraged to design derivatives with improved pharmacokinetic profiles and reduced side effects. For instance, virtual screening campaigns have identified several analogs of 1H-benzimidazol-4-ol that exhibit potent inhibitory effects against kinases and transcription factors implicated in cancer progression.
In parallel, experimental approaches have been employed to explore the pharmacological properties of 1H-benzimidazol-4-ol and its derivatives. In vitro assays have revealed that certain modifications of the benzimidazole ring can enhance binding affinity to target proteins while maintaining solubility and metabolic stability. Notably, derivatives featuring a halogenated substituent at the 2-position or a methyl group at the 5-position have shown promising results in preclinical studies. These findings underscore the importance of structural optimization in maximizing therapeutic efficacy.
The versatility of 1H-benzoimidazol-4-ol as a scaffold has also been highlighted in recent research focused on addressing neurological disorders. The benzimidazole moiety is known to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) drug development. Preclinical studies have indicated that derivatives of 1H-benzoimidazol-4-ol may exhibit neuroprotective effects by modulating neurotransmitter systems or inhibiting aberrant protein aggregation associated with neurodegenerative diseases. Further investigation into these mechanisms could lead to novel treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Another area of interest involves the application of 1H-benzoimidazol-4-ol in antimicrobial research. The growing threat of antibiotic-resistant pathogens has prompted efforts to discover new classes of antimicrobial agents. The unique structural features of 1H-benzoimidazol-4-ol, including its ability to form stable complexes with bacterial enzymes, make it a promising candidate for developing novel antibiotics. Preliminary studies have shown that certain derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests that further exploration of this chemical scaffold could yield valuable therapeutic agents.
The synthesis of 1H-benzoimidazol-4-ol and its derivatives has been optimized to ensure scalability and cost-effectiveness for industrial applications. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and microwave-assisted organic synthesis, have significantly improved yield and purity. These advancements are crucial for facilitating preclinical development and eventual clinical translation of drugs based on this scaffold.
Regulatory considerations play a vital role in advancing compounds like 1H-benzoimidazol-4-ol through clinical trials and into market-ready therapies. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials are produced consistently and safely. Additionally, rigorous toxicological assessments are conducted to evaluate potential side effects before human testing begins. These steps are essential for ensuring patient safety while maximizing the therapeutic benefits derived from compounds such as 1H-benzoimidazol-4-ol.
The future prospects for 1H-benzoimidazol-4-ol are promising, driven by ongoing research into its pharmacological properties and synthetic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the discovery pipeline for new drugs based on this scaffold. As computational tools become more sophisticated, virtual screening will continue to play a pivotal role in identifying lead compounds derived from 1H-benzoimidazol-4-ol, further expediting drug development timelines.
In conclusion,1H-benzoimidazol-4-ol (CAS No 67021-83) represents a versatile pharmacophore with significant potential across multiple therapeutic areas. Its unique structural features, combined with recent advances in synthetic chemistry and computational biology, position it as a cornerstone compound for innovative drug discovery programs. Continued research into this molecule is likely to yield breakthroughs that improve human health outcomes globally.
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